4,6-Dimethoxy-1,3,5-triazin-2(1H)-one

Description

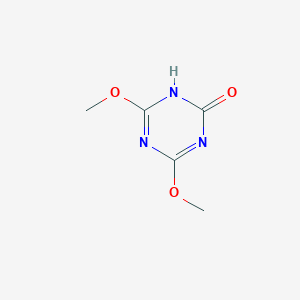

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-10-4-6-3(9)7-5(8-4)11-2/h1-2H3,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWQLBWYPYHBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=O)N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274536 | |

| Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-59-8 | |

| Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis protocol for 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one, a valuable compound in synthetic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, and its derivatives, are important reagents in various chemical transformations. Notably, the related compound 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is widely utilized as a coupling reagent in peptide synthesis and for the formation of amide bonds in complex natural products due to its high efficiency and ability to preserve the optical activity of reactants.[1][2] This guide focuses on a direct synthesis of this compound from 2,4,6-trimethoxy-1,3,5-triazine.

Reaction Scheme

The synthesis of this compound can be achieved through the partial hydrolysis of 2,4,6-trimethoxy-1,3,5-triazine. The reaction involves the selective removal of one methoxy group and its replacement with a hydroxyl group, which exists in tautomeric equilibrium with the ketone form.

References

physical and chemical properties of 4,6-Dimethoxy-1,3,5-triazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,6-Dimethoxy-1,3,5-triazin-2-ol (CAS No. 1075-59-8), a versatile heterocyclic compound. This document is intended to be a valuable resource for professionals in research, and drug development, offering detailed data, experimental protocols, and visualizations of its synthetic pathways and applications.

Chemical Identity and Physical Properties

4,6-Dimethoxy-1,3,5-triazin-2-ol, also known as 4,6-dimethoxy-1H-1,3,5-triazin-2-one, is a derivative of cyanuric acid.[1][2] It exists in tautomeric equilibrium between the -ol and -one forms, with the keto form generally being more stable. The compound is a white solid at room temperature.

Table 1: Physical and Chemical Properties of 4,6-Dimethoxy-1,3,5-triazin-2-ol

| Property | Value | Source(s) |

| CAS Number | 1075-59-8 | [1][2] |

| Molecular Formula | C₅H₇N₃O₃ | [1] |

| Molecular Weight | 157.13 g/mol | |

| Appearance | White solid | |

| Melting Point | 222-225 °C | [2][3] |

| 171.9 °C | ||

| Boiling Point | 360.6 °C at 760 mmHg | [1] |

| 185.2 ± 23.0 °C (Predicted) | [2][3] | |

| Density | 1.46 g/cm³ (Predicted) | [1][2] |

| pKa | 4.43 ± 0.70 (Predicted) | [1][4] |

| Solubility | Slightly soluble in water (25 g/L at 25 °C) | [3][4] |

| Flash Point | 171.9 °C | [1][2] |

| Refractive Index | 1.576 (Predicted) | [1][2] |

Note on Melting Point Discrepancy: There are conflicting reports regarding the melting point. A value of 222-225 °C is cited from a 1958 patent.[3] However, several chemical suppliers report a melting point of 171.9 °C. This discrepancy may be due to different polymorphic forms of the compound or variations in purity. Researchers should consider verifying the melting point of their specific sample.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4,6-Dimethoxy-1,3,5-triazin-2-ol.

Table 2: Spectroscopic Data for 4,6-Dimethoxy-1,3,5-triazin-2-ol

| Technique | Data | Source(s) |

| ¹H NMR | (250 MHz, DMSO-d₆): δ 12.42 (bs, 1H), 3.86 (s, 6H, OCH₃) | [5] |

| ¹³C NMR | (63 MHz, DMSO-d₆): δ 168.1, 157.3, 55.2 | [5] |

| Mass Spec. | GC-MS data available in the NIST Mass Spectrometry Data Center. | |

| IR | Vapor phase IR spectra are available from SpectraBase. |

Experimental Protocols

Synthesis of 4,6-Dimethoxy-1,3,5-triazin-2-ol

A common method for the synthesis of 4,6-Dimethoxy-1,3,5-triazin-2-ol is through the partial hydrolysis of 2,4,6-trimethoxy-1,3,5-triazine.

Materials:

-

2,4,6-trimethoxy-1,3,5-triazine

-

Potassium Hydroxide (KOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetic Acid (AcOH)

Procedure: [5]

-

A mixture of 2,4,6-trimethoxy-1,3,5-triazine (34 g, 0.2 mol) and KOH (14 g, 0.25 mol) in methanol (150 ml) is heated to boiling for 20 hours.

-

After cooling to room temperature, the solvent is evaporated in vacuo.

-

The distillation residue is taken up in water (50 ml).

-

The mixture is acidified with acetic acid to a pH of approximately 6 at a temperature below 15°C.

-

The separated product is collected by filtration, washed with H₂O (2 x 35 ml), and dried at room temperature and pressure.

-

This procedure yields 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a colorless crystalline substance (27 g, 87% yield).

Chemical Reactivity and Applications

4,6-Dimethoxy-1,3,5-triazin-2-ol and its derivatives are valuable reagents in organic synthesis. The triazine core serves as a scaffold for creating molecules with diverse biological activities.

-

Coupling Reagent Precursor: This compound is a precursor to coupling reagents used in amide and peptide synthesis. For example, it can be converted to 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), which is then used to prepare 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a widely used coupling agent.

-

Building Block for Bioactive Molecules: The triazine ring is a key component in various compounds with demonstrated biological activities. Derivatives have been synthesized and investigated as monoamine oxidase (MAO) inhibitors, which have potential applications in the treatment of neurological disorders.

-

Use in Drug Development: The versatility of the triazine scaffold makes it an attractive starting point for the development of new therapeutic agents. Its derivatives have been explored for their potential as anticancer, antibacterial, and antifungal agents.

As this compound is primarily a synthetic intermediate, it is not directly involved in biological signaling pathways. Instead, a logical workflow illustrating its application in the synthesis of a peptide coupling reagent is more relevant.

Safety Information

4,6-Dimethoxy-1,3,5-triazin-2-ol should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

This technical guide provides a solid foundation for understanding the core properties and applications of 4,6-Dimethoxy-1,3,5-triazin-2-ol. For further in-depth studies, consulting the cited literature is recommended.

References

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. CAS # 1075-59-8, 2-Hydroxy-4,6-dimethoxy-1,3,5-triazine, 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one, Dimethyl cyanurate - chemBlink [chemblink.com]

- 4. Page loading... [guidechem.com]

- 5. 4,6-dimethoxy-1H-1,3,5-triazin-2-one synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Mechanism of Action of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one and its structurally related derivatives. While the parent compound primarily serves as a key synthetic intermediate, its derivatives have emerged as potent bioactive molecules with significant therapeutic potential. The core mechanism of action for a prominent class of these derivatives is the catalytic inhibition of human DNA topoisomerase IIα (htIIα) by targeting the enzyme's ATP binding site. This mode of action presents a promising alternative to traditional topoisomerase poisons, potentially mitigating issues of cardiotoxicity and the induction of secondary malignancies. Additionally, derivatives of this compound have been investigated as inhibitors of monoamine oxidase (MAO), suggesting a second, albeit less explored, therapeutic avenue. This document details the signaling pathways, presents quantitative inhibitory data, and outlines the experimental protocols used to elucidate these mechanisms.

Primary Mechanism of Action: Catalytic Inhibition of Human DNA Topoisomerase IIα

The most significant and well-documented mechanism of action for derivatives of this compound is the catalytic inhibition of human DNA topoisomerase IIα.[1][2] Unlike topoisomerase poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex and lead to DNA strand breaks, these triazine derivatives prevent the enzyme from completing its catalytic cycle, specifically by interfering with ATP hydrolysis, without inducing DNA damage.[1][3]

Targeting the ATPase Domain

Human DNA topoisomerase IIα is a crucial enzyme in DNA replication, transcription, and chromosome segregation.[4][5] Its function is dependent on the hydrolysis of ATP, which powers the conformational changes necessary for DNA strand passage and religation. The 4,6-substituted-1,3,5-triazin-2(1H)-one derivatives have been shown to bind to the ATPase domain of htIIα.[1] This binding event competitively inhibits the binding of ATP, thereby preventing the enzyme from utilizing its energy source and carrying out its function. The molecular recognition of these compounds within the ATP binding site has been further elucidated through molecular dynamics simulations.[1]

Signaling Pathway of Topoisomerase IIα Catalytic Inhibition

The inhibitory action of 4,6-substituted-1,3,5-triazin-2(1H)-ones on human DNA topoisomerase IIα can be visualized as an interruption of its normal catalytic cycle. The following diagram illustrates this pathway.

Quantitative Data: In Vitro Inhibition of Human DNA Topoisomerase IIα

The inhibitory potency of several 4,6-substituted-1,3,5-triazin-2(1H)-one derivatives against human DNA topoisomerase IIα has been quantified. The following table summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds.

| Compound | Substitution at Position 4 | Substitution at Position 6 | htIIα IC50 (µM) | Reference |

| 4 | 4-methoxyphenylamino | 4-methoxyphenylamino | 8.1 | [2] |

| 5 | 4-fluorophenylamino | 4-methoxyphenylamino | 11.1 | [2] |

| Etoposide | (Positive Control) | 28.6 | [2] |

Secondary Mechanism of Action: Monoamine Oxidase Inhibition

Derivatives of this compound have also been synthesized and evaluated for their ability to inhibit monoamine oxidases (MAO). MAOs are enzymes responsible for the degradation of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[6]

MAO-A and MAO-B Inhibition

Studies have shown that certain (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives exhibit inhibitory activity against both MAO-A and MAO-B. This suggests that the triazine scaffold can be adapted to target these enzymes.

Quantitative Data: In Vitro Monoamine Oxidase Inhibition

The inhibitory activity of selected (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives against MAO-A and MAO-B is presented below.

| Compound | Amino Acid Moiety | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

| 7 | Phenylalanine | 0.12 ± 0.01 | > 100 | [7] |

| Clorgyline | (MAO-A Selective Control) | 0.09 ± 0.01 | 35.2 ± 1.5 | [7] |

| Pargyline | (MAO-B Selective Control) | 25.3 ± 1.1 | 0.15 ± 0.01 | [7] |

Experimental Protocols

The elucidation of the mechanisms of action described above relies on a series of specialized in vitro assays. Detailed methodologies for the key experiments are provided below.

Human DNA Topoisomerase IIα Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by htIIα.

Workflow Diagram:

Methodology:

-

A reaction mixture is prepared on ice, containing assay buffer (typically 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin), ATP, and kinetoplast DNA (kDNA).[8]

-

The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture. A solvent control is also prepared.[8]

-

The reaction is initiated by the addition of purified human DNA topoisomerase IIα.[8]

-

The mixture is incubated at 37°C for 30 minutes.[8]

-

The reaction is terminated by the addition of a stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue) and chloroform/isoamyl alcohol.[8]

-

The aqueous phase is loaded onto an agarose gel for electrophoresis.[9]

-

The gel is stained with ethidium bromide and visualized under UV light to observe the separation of decatenated DNA from the kDNA network.[9]

htIIα ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by htIIα in the presence and absence of an inhibitor.

Methodology:

-

An enzyme-coupled assay is typically used, where ATP hydrolysis is linked to the oxidation of NADH.[10]

-

The reaction mixture contains htIIα, the test compound, and a reaction buffer (e.g., 50 mM Tris pH 7.9, 100 mM KCl, 8 mM MgCl2, 5 mM β-mercaptoethanol, 0.2 mg/ml BSA).[10]

-

The mixture also includes components for the coupled reaction: phosphoenol pyruvate (PEP), NADH, pyruvate kinase, and lactate dehydrogenase.[10]

-

The reaction is initiated by the addition of ATP.

-

The decrease in NADH concentration is monitored spectrophotometrically at 340 nm. The rate of NADH oxidation is proportional to the ATPase activity of htIIα.

Microscale Thermophoresis (MST)

MST is used to quantify the binding affinity between the triazine derivatives and the htIIα ATPase domain.

Methodology:

-

One of the binding partners (typically the protein, htIIα ATPase domain) is fluorescently labeled.

-

A series of dilutions of the unlabeled binding partner (the triazine derivative) is prepared.

-

The labeled protein is mixed with each dilution of the unlabeled ligand.

-

The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient.

-

The movement of the fluorescently labeled protein along this temperature gradient is monitored. This movement changes upon binding to the ligand.

-

The changes in thermophoresis are plotted against the ligand concentration to determine the binding affinity (Kd).

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory effect of the compounds on MAO-A and MAO-B activity.

Methodology:

-

A fluorometric assay is commonly employed, detecting the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.[6]

-

The reaction mixture includes recombinant human MAO-A or MAO-B, a suitable substrate (e.g., kynuramine), horseradish peroxidase (HRP), and a fluorogenic probe (e.g., Amplex® Red) in an appropriate buffer.[11]

-

The test compound is added to the mixture.

-

The reaction is initiated, and the increase in fluorescence, resulting from the HRP-catalyzed reaction of H2O2 with the probe, is measured over time.

-

A decrease in the rate of fluorescence increase in the presence of the test compound indicates MAO inhibition. IC50 values are determined from dose-response curves.[11]

Conclusion

This compound serves as a versatile scaffold for the development of potent enzyme inhibitors. Its derivatives have been predominantly characterized as catalytic inhibitors of human DNA topoisomerase IIα, acting at the ATPase binding site. This mechanism is distinct from that of clinically used topoisomerase poisons and offers a promising avenue for the development of anticancer agents with potentially improved safety profiles. Furthermore, the exploration of these triazine derivatives as monoamine oxidase inhibitors highlights the adaptability of this chemical core for targeting diverse biological pathways. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising class of compounds.

References

- 1. 4,6-Substituted-1,3,5-triazin-2(1H)-ones as monocyclic catalytic inhibitors of human DNA topoisomerase IIα targeting the ATP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Monocyclic 4-amino-6-(phenylamino)-1,3,5-triazines as inhibitors of human DNA topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inspiralis.com [inspiralis.com]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of a topoisomerase II-DNA-nucleotide complex reveals a new control mechanism for ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]

In-Depth Technical Guide: Solubility of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one is a heterocyclic organic compound with a triazine core, a class of molecules with diverse applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening processes. This technical guide provides a summary of available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing the solubility of this compound.

Physicochemical Properties

A brief overview of the key physicochemical properties of this compound is presented in Table 1. These properties can influence its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C5H7N3O3 | [1][2] |

| Molecular Weight | 157.13 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 222-225 °C | [4] |

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on available information and data for structurally related triazine derivatives, a qualitative and semi-quantitative summary is provided in Table 2.

| Solvent | Solubility | Remarks |

| Water | Slightly soluble (25 g/L at 25 °C) | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Based on data for similar triazine derivatives. |

| 1,4-Dioxane | Soluble | Based on data for similar triazine derivatives. |

| Methanol | Soluble | Based on data for similar triazine derivatives. |

| Ethanol | Moderately Soluble | Based on data for similar triazine derivatives. |

| Hexane | Poorly Soluble | Based on data for similar triazine derivatives. |

| Ethyl Acetate | Poorly Soluble | Based on data for similar triazine derivatives. |

It is crucial for researchers to experimentally determine the quantitative solubility in the specific solvent and conditions relevant to their application.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with tight-fitting caps

-

Analytical balance

-

Vortex mixer or shaker

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is to ensure that a saturated solution is formed.

-

Add a precise volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved solute can be calculated by subtracting the initial weight of the vial.

-

Solubility can then be expressed in terms of g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC with UV detection or UV-Vis spectrophotometry).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of the solute using the calibration curve.

-

Calculate the original solubility by taking the dilution factor into account.

-

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized using the following diagram.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents is limited in the current literature, this guide provides the available qualitative and semi-quantitative information. More importantly, it offers a detailed, generalized experimental protocol and a clear workflow diagram to enable researchers to accurately determine the solubility of this compound in their solvents of interest. Accurate solubility data is a critical parameter that underpins the successful application of this compound in research and development.

References

- 1. Simulation- and AI-directed optimization of 4,6-substituted 1,3,5-triazin-2(1H)-ones as inhibitors of human DNA topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H7N3O3 | CID 14099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. anaxlab.com [anaxlab.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one is a heterocyclic organic compound with a triazine core. While it has applications as a reagent in organic synthesis, it has gained significant attention in the pharmaceutical industry, particularly in the context of drug development and manufacturing. This technical guide provides a comprehensive overview of its alternative names, chemical properties, synthesis, and its notable role as a process-related impurity in the manufacturing of the anticancer drug Pemetrexed. Furthermore, this guide explores the potential biological activities of structurally related triazine derivatives, offering insights into possible research and development avenues.

Nomenclature and Identification

This compound is known by a variety of synonyms and identifiers across different chemical databases and suppliers. A comprehensive list is provided below to aid in its identification and literature searches.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1075-59-8 | PubChem[1] |

| Synonym | 4,6-dimethoxy-1,3,5-triazin-2-ol | ChemicalBook[2] |

| Synonym | 2-Hydroxy-4,6-dimethoxy-1,3,5-triazine | ChemicalBook[3] |

| Synonym | 4,6-Dimethoxy-s-triazin-2(1H)-one | PubChem[1] |

| Synonym | Pemetrexed Impurity 22 | |

| Molecular Formula | C5H7N3O3 | PubChem[1] |

| Molecular Weight | 157.13 g/mol | PubChem[1] |

| InChI Key | ABWQLBWYPYHBHW-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| Physical State | Solid | Biosynth |

| Melting Point | 222-225 °C | |

| Boiling Point | 185.2±23.0 °C (Predicted) | |

| Density | 1.46±0.1 g/cm3 (Predicted) | |

| Solubility | Sparingly soluble in water (25 g/L at 25 °C) | |

| Storage Temperature | 2°C - 8°C | Biosynth |

Synthesis and Formation as a Pemetrexed Impurity

General Synthesis Protocol

A general method for the synthesis of this compound involves the partial hydrolysis of 2,4,6-trimethoxy-1,3,5-triazine.

Experimental Protocol:

-

A mixture of 2,4,6-trimethoxy-1,3,5-triazine (34 g, 0.2 mol) and potassium hydroxide (14 g, 0.25 mol) in methanol (150 ml) is heated to boiling for 20 hours.[3]

-

After cooling to room temperature, the solvent is evaporated under vacuum.[3]

-

The residue is dissolved in water (50 ml).[3]

-

The mixture is then acidified with acetic acid to a pH of approximately 6 at a temperature below 15°C.[3]

-

The resulting precipitate is collected by filtration, washed with water (2 x 35 ml), and dried at room temperature.[3]

-

This procedure yields 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a colorless crystalline substance (27 g, 87% yield).[3]

Formation as a Process-Related Impurity in Pemetrexed Synthesis

Pemetrexed is an antifolate drug used in the treatment of various cancers. Its synthesis often involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a coupling agent to form an amide bond.[4] this compound can arise as an impurity during this process, primarily through the hydrolysis of unreacted CDMT or the activated ester intermediate, especially in the presence of moisture.[5]

The logical workflow for the formation of this impurity is depicted below.

Potential Biological Activities of Related Triazine Derivatives

While this compound is primarily discussed as a synthetic intermediate and an impurity, the broader class of 1,3,5-triazine derivatives has been investigated for various biological activities. This section explores two such potential activities based on studies of structurally similar compounds.

Monoamine Oxidase (MAO) Inhibition

Derivatives of 1,3,5-triazine have been synthesized and evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters.[6] Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases.

Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorometric)

This protocol is a representative method for assessing the MAO inhibitory potential of a test compound.

-

Reagent Preparation:

-

MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.

-

Substrate Stock Solution: 10 mM p-tyramine in water.

-

MAO-A and MAO-B enzymes (recombinant human).

-

Horseradish Peroxidase (HRP): 10 U/mL in assay buffer.

-

Amplex® Red reagent: 10 mM in DMSO.

-

Test Compound: Stock solution in DMSO, serially diluted to desired concentrations.

-

Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of MAO Assay Buffer.

-

Add 20 µL of the test compound solution or positive control.

-

Add 20 µL of the respective MAO enzyme (MAO-A or MAO-B).

-

Incubate at 37°C for 15 minutes.

-

Prepare a detection mix containing HRP and Amplex® Red in the assay buffer.

-

Initiate the reaction by adding 20 µL of the p-tyramine substrate solution.

-

Immediately add 100 µL of the detection mix to each well.

-

Measure the fluorescence (Excitation: 530-560 nm, Emission: 590-600 nm) kinetically for 30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Monoamine Catabolism Signaling Pathway

The following diagram illustrates the catabolism of a monoamine by MAO, the principle behind the inhibition assay.

Anti-Inflammatory Activity

Structurally related 2-alkyl(aryl)-4,6-dimethoxy-1,3,5-triazine derivatives have demonstrated in vitro anti-inflammatory activity.[7] These compounds were shown to inhibit the production of reactive oxygen species (ROS) and the adhesion of polymorphonuclear cells (PMNs) to endothelial cells, which are key processes in inflammation. The inhibitory effects were observed in response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a general method to assess the anti-inflammatory effects of a compound on cultured macrophages.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

-

Cytotoxicity Assay (e.g., MTT assay):

-

Determine the non-toxic concentration range of the test compound on RAW 264.7 cells prior to anti-inflammatory assays.

-

-

Measurement of Nitric Oxide (NO) Production:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

-

Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

-

Quantification of Pro-inflammatory Cytokines (ELISA):

-

Seed and treat the cells as described for the NO assay.

-

After 24 hours of LPS stimulation, collect the cell culture supernatants.

-

Quantify the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Inflammatory Signaling Pathway

The following diagram illustrates a simplified signaling cascade initiated by TNF-α and IL-1β, leading to the production of inflammatory mediators.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, not only as a synthetic reagent but also as a critical process-related impurity in the manufacturing of the anticancer drug Pemetrexed. A thorough understanding of its properties, synthesis, and formation pathways is crucial for quality control and process optimization in drug development. Furthermore, the exploration of the biological activities of the broader triazine class of compounds, such as MAO inhibition and anti-inflammatory effects, opens up potential avenues for future research and the discovery of novel therapeutic agents. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and scientists working in these areas.

References

- 1. This compound | C5H7N3O3 | CID 14099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,6-dimethoxy-1H-1,3,5-triazin-2-one | 1075-59-8 [chemicalbook.com]

- 3. 4,6-dimethoxy-1H-1,3,5-triazin-2-one synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of in-vitro anti-inflammatory activity of some 2-alkyl-4,6-dimethoxy-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one. The document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of this compound is also provided.

Spectroscopic Data

The structural elucidation of this compound is supported by NMR and IR spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 12.42 | Broad Singlet | 1H | N-H | DMSO-d₆ |

| 3.86 | Singlet | 6H | O-CH₃ | DMSO-d₆ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 168.1 | C=O | DMSO-d₆ |

| 157.3 | C-O (Triazine ring) | DMSO-d₆ |

| 55.2 | O-CH₃ | DMSO-d₆ |

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3200-3400 | Broad |

| C-H Stretch (methoxy) | 2950-3050 | Medium |

| C=O Stretch | 1680-1720 | Strong |

| C=N Stretch (triazine ring) | 1550-1650 | Medium to Strong |

| C-O Stretch (methoxy) | 1050-1250 | Strong |

| Triazine Ring Vibrations | Multiple bands | Characteristic fingerprint |

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex the mixture until the sample is completely dissolved.

-

Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately -2 to 14 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Key parameters include a spectral width of approximately 0 to 200 ppm, a larger number of scans to compensate for the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all peaks in both spectra.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Thoroughly grind approximately 1-2 mg of the compound with about 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powder into the collar of a pellet press. Apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Diverse Biological Activities of Dimethoxy Triazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, serves as a privileged structure in medicinal chemistry and agrochemistry. The incorporation of dimethoxy substituents onto this core has given rise to a class of compounds with a wide spectrum of biological activities. These activities range from potent anticancer and antimicrobial effects to applications as herbicides and valuable reagents in organic synthesis. This technical guide provides an in-depth overview of the multifaceted biological landscape of dimethoxy triazine compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

A Spectrum of Biological Applications

Dimethoxy triazine derivatives have been extensively investigated for their therapeutic and practical potential. Their biological activities are diverse and include:

-

Anticancer Activity: Numerous studies have highlighted the potential of dimethoxy triazine compounds as anticancer agents.[1][2][3][4][5][6] These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in tumorigenesis.[2][3] For instance, certain derivatives have demonstrated potent inhibitory activity against melanoma cell lines.[1]

-

Antimicrobial and Antifungal Activity: The triazine core is a common feature in many antimicrobial agents.[7][8][9][10] Dimethoxy triazine derivatives have been synthesized and evaluated for their ability to combat various bacterial and fungal strains.[7][10][11]

-

Antiviral Activity: The antiviral potential of triazine derivatives has been recognized, with some compounds showing activity against a broad spectrum of DNA viruses.[12][13][14] This includes activity against herpesviruses, adenoviruses, and poxviruses.[12]

-

Herbicidal Activity: Dimethoxy triazine compounds are utilized as effective herbicides in agriculture for the control of unwanted weeds.[15][16][17][18] Their selective action minimizes damage to desirable crops.[15][16]

-

Enzyme Inhibition: A notable biological activity of certain dimethoxy triazine derivatives is the inhibition of monoamine oxidases (MAO).[19] Specifically, some compounds have shown selective inhibitory activity towards MAO-A, an enzyme implicated in depression and anxiety disorders.[19]

-

Synthetic Reagents: Beyond their direct biological effects, dimethoxy triazine compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are widely used as efficient coupling reagents in organic synthesis, particularly for the formation of amide bonds in peptide synthesis.[20][21]

Quantitative Analysis of Biological Activity

The efficacy of dimethoxy triazine compounds across these various applications has been quantified in numerous studies. The following tables summarize key quantitative data, providing a comparative overview of their biological potency.

Table 1: Anticancer Activity of Dimethoxy Triazine Derivatives

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile (19) | MALME-3M (Melanoma) | GI₅₀ | 3.3 x 10⁻⁸ M | [1] |

| Compound 11 | SW480 (Colorectal Cancer) | IC₅₀ | 5.85 µM | [22] |

| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast Cancer) | IC₅₀ | 6.25 µM | [4] |

| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast Cancer) | IC₅₀ | 8.18 µM | [4] |

| 1,3,5-triazine-based pyrazole derivative 17 | EGFR | IC₅₀ | 229.4 nM | [3] |

| 2-arylurea-1,3,5-triazine derivative 47 | A549 (Lung Cancer) | IC₅₀ | 0.20 µM | [3] |

| 2-arylurea-1,3,5-triazine derivative 47 | MCF-7 (Breast Cancer) | IC₅₀ | 1.25 µM | [3] |

| 2-arylurea-1,3,5-triazine derivative 47 | HeLa (Cervical Cancer) | IC₅₀ | 1.03 µM | [3] |

Table 2: Antiviral Activity of a 1,3,5-Triazine Derivative

| Compound | Virus | Activity Metric | Value (µg/mL) | Reference |

| C35 (piperazine-containing 1,3,5-triazine) | Potato Virus Y (PVY) | EC₅₀ (inactivation) | 89 ± 5 | [14] |

Table 3: Antimalarial Activity of Dimethoxy Pyrazole 1,3,5-Triazine Derivatives

| Compound | Strain | Activity Metric | Value (µg/mL) | Reference |

| 7e | Plasmodium falciparum (3D7) | IC₅₀ | 53.85 | [23] |

| 7g | Plasmodium falciparum (3D7) | IC₅₀ | > 100 | [23] |

| 7h | Plasmodium falciparum (3D7) | IC₅₀ | > 100 | [23] |

Mechanisms of Action and Signaling Pathways

The biological effects of dimethoxy triazine compounds are underpinned by their interaction with specific molecular targets and modulation of cellular signaling pathways.

One of the most well-characterized mechanisms is the role of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in amide bond formation. CDMT acts as a carboxylic acid activator, forming a highly reactive intermediate that facilitates the coupling with an amine.[20]

Caption: Mechanism of CDMT-mediated amide bond formation.

In the context of cancer, certain 1,3,5-triazine derivatives have been found to dually inhibit the PI3K/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[24]

Caption: Inhibition of the PI3K/mTOR signaling pathway.

Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of dimethoxy triazine compounds, this section outlines the methodologies for key experiments cited in the literature.

Synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives

This procedure describes the general synthesis of amino acid derivatives of 4,6-dimethoxy-1,3,5-triazine, which have been evaluated for their MAO inhibitory activity.[19]

Materials:

-

2-chloro-4,6-dimethoxy triazine

-

Appropriate α-amino acid

-

Triethylamine (Et₃N)

-

1,4-dioxane

-

Water

-

1N HCl

Procedure:

-

A solution of 2-chloro-4,6-dimethoxy triazine (5 mmol) and triethylamine (7.5 mmol) in 1,4-dioxane is stirred at room temperature until a white suspension of 4,6-dimethoxy-1,3,5-triazin-2-yl triethyl ammonium chloride is formed.[19]

-

To this suspension, a solution of the respective α-amino acid (5 mmol) in water is added.[19]

-

The reaction mixture is stirred overnight at room temperature.[19]

-

The mixture is then neutralized with 1N HCl to precipitate a white solid.[19]

-

The resulting solid is collected by filtration and dried to yield the desired (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivative.[19]

Caption: General workflow for synthesizing amino acid derivatives.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is used to determine the inhibitory activity of compounds against MAO-A and MAO-B.[19]

Materials:

-

Rat brain mitochondria (as a source of MAO-A and MAO-B)

-

Test compounds (dimethoxy triazine derivatives)

-

[¹⁴C]Serotonin (for MAO-A)

-

[¹⁴C]Benzylamine (for MAO-B)

-

Phosphate buffer

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Rat brain mitochondria are pre-incubated with various concentrations of the test compounds for a specified time.

-

The enzymatic reaction is initiated by the addition of the specific radiolabeled substrate ([¹⁴C]serotonin for MAO-A or [¹⁴C]benzylamine for MAO-B).

-

The reaction is allowed to proceed for a defined period at 37°C and is then stopped.

-

The radioactive metabolites are extracted and quantified using a liquid scintillation counter.

-

The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the control (without inhibitor).

-

IC₅₀ values are determined from the dose-response curves.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[4]

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, HeLa, A498)

-

Complete cell culture medium

-

Test compounds (dimethoxy triazine derivatives)

-

MTT solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

The formazan crystals are dissolved in DMSO.

-

The absorbance of the solution is measured at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

IC₅₀ values are determined from the dose-response curves.

Conclusion

Dimethoxy triazine compounds represent a versatile and promising class of molecules with a broad range of biological activities. Their demonstrated efficacy in areas such as oncology, infectious diseases, and agriculture underscores their importance in drug discovery and development. The synthetic accessibility of the triazine core allows for extensive structural modifications, offering a rich platform for the generation of novel derivatives with enhanced potency and selectivity. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers seeking to further explore and harness the therapeutic and practical potential of this important chemical scaffold. Future research will likely focus on elucidating more detailed mechanisms of action, optimizing structure-activity relationships, and advancing lead compounds through preclinical and clinical development.

References

- 1. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. elixirpublishers.com [elixirpublishers.com]

- 11. mdpi.com [mdpi.com]

- 12. Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. chemimpex.com [chemimpex.com]

- 16. chemimpex.com [chemimpex.com]

- 17. KR101641936B1 - Herbicidal combination comprising dimethoxy-triazinyl-substituted difluoromethane sulfonylanilides - Google Patents [patents.google.com]

- 18. US3746530A - Herbicidal 4-methoxy-2,6-diamino-s-triazines - Google Patents [patents.google.com]

- 19. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. DMTMM - Wikipedia [en.wikipedia.org]

- 22. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In silico study, synthesis, and evaluation of the antimalarial activity of hybrid dimethoxy pyrazole 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Amide Bond Formation: A Technical Guide to Triazine-Based Coupling Reagents

For researchers, scientists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of chemical synthesis. This in-depth guide explores the discovery and history of triazine-based coupling reagents, a powerful class of compounds that have significantly advanced the field of peptide synthesis and beyond. We will delve into their mechanism of action, historical development, and provide a comparative analysis of their performance, supported by detailed experimental protocols and data-driven visualizations.

Introduction: The Central Role of the Amide Bond

The amide bond is the fundamental linkage in peptides and proteins and is a ubiquitous functional group in a vast array of pharmaceuticals, natural products, and polymers. The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires the activation of the carboxylic acid. This has led to the development of a diverse arsenal of coupling reagents, each with its own set of advantages and disadvantages. Among these, triazine-based reagents have emerged as a versatile and efficient class of compounds, offering mild reaction conditions, high yields, and often, a favorable profile in minimizing the persistent challenge of racemization.

The Genesis of Triazine-Based Coupling Reagents: Cyanuric Chloride

The story of triazine-based coupling reagents begins with the simplest and most cost-effective member of the family: cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) . While its utility in forming derivatives was recognized much earlier, its application as a reagent for amide bond formation gained traction in the mid-20th century. Produced on a large industrial scale, cyanuric chloride's three reactive chlorine atoms can be sequentially displaced by nucleophiles, making it a versatile precursor and activating agent.[1]

The activation of a carboxylic acid with cyanuric chloride proceeds through the formation of a reactive acyl chloride intermediate, which then readily reacts with an amine to form the desired amide. The by-product, cyanuric acid, is generally removable by an aqueous workup.[1]

The First Generation: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

Building upon the foundation of cyanuric chloride, the late 1980s saw the introduction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a more refined coupling reagent. First extensively reported for peptide synthesis by Kaminski in 1987, CDMT offered several advantages over its precursor.[2] As a stable, crystalline solid with good solubility in organic solvents, it is easier to handle than the more reactive cyanuric chloride.[2]

The mechanism of CDMT involves the activation of a carboxylic acid in the presence of a base, typically N-methylmorpholine (NMM), to form a highly reactive triazinyl active ester. This intermediate is then susceptible to nucleophilic attack by an amine to yield the amide.

A Leap Forward: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM)

A significant advancement in triazine-based coupling reagents came in 1999 with the report of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) .[3] This air- and water-stable solid can be prepared by the reaction of CDMT with N-methylmorpholine (NMM).[1][3]

One of the key advantages of DMTMM is its ability to promote amide bond formation in protic solvents, including water and alcohols, which is a significant benefit when working with water-soluble or sensitive substrates.[1] The by-products of the reaction, N-methylmorpholine hydrochloride and 1-hydroxy-3,5-dimethoxytriazine, are water-soluble and easily removed.[1] Furthermore, DMTMM has demonstrated a remarkable ability to reduce the extent of epimerization, a critical consideration in the synthesis of chiral molecules like peptides.[1]

The New Generation: DMTMM Salts for Enhanced Performance

Further research into optimizing triazine-based coupling reagents led to the development of DMTMM salts with non-nucleophilic counter-anions, such as tetrafluoroborate (DMTMM-BF₄) and hexafluorophosphate (DMTMM-PF₆) . These reagents, designed based on the concept of "superactive esters," exhibit enhanced stability and reactivity compared to the chloride salt, leading to faster reactions and often cleaner product formation.

Performance Comparison of Triazine-Based Coupling Reagents

The choice of coupling reagent is critical for the success of a synthesis, impacting yield, reaction time, and the preservation of stereochemical integrity. The following tables summarize the available quantitative data for the performance of cyanuric chloride, CDMT, and DMTMM.

| Reagent | Substrates | Solvent | Base | Reaction Time | Yield (%) | Racemization (%) | Reference |

| Cyanuric Chloride | 4-Bromobenzamide | DMF | - | 3.5 hours | 95 (of nitrile) | N/A | [4] |

| CDMT | Racemic N-protected amino acids + amines | Various | Chiral tertiary amines | - | 69-85 | N/A (enantioselective) | [5][6][7] |

| N-acetyl-L-leucine + amine | Ethyl Acetate | NMM | 1-2 hours | >84 | "Without significant loss of configuration" | [2] | |

| Z-Phe-OH + H-Ala-OMe | Various | NMM | - | - | ~15 | [8] | |

| Benzoic acid + Phenethylamine | Methanol | 1,4-dimethylpiperazine | 15 minutes | 93 | N/A | [9][10] | |

| DMTMM | Z(OMe)-Gly-L-Ala-OH + H-Phe-OBzl | Aprotic Solvents (AcOEt, THF, DMF, CH₃CN) | Et₃N | 2 hours | - | <0.5 | |

| Z(OMe)-Gly-L-Ala-OH + H-Phe-OBzl | DMSO | Et₃N | 2 hours | - | ~2.3 | ||

| DMTMM | Sterically hindered acids and amines | Various | NMM | - | High | Low |

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reagents. Below are representative experimental protocols for amide synthesis using cyanuric chloride, CDMT, and DMTMM.

General Procedure for Amide Synthesis using Cyanuric Chloride

This protocol is adapted from a procedure for nitrile synthesis from an amide, illustrating the activation of the carbonyl group.

Materials:

-

Carboxylic acid (1.0 equiv)

-

Amine (1.0 equiv)

-

Cyanuric chloride (0.4 equiv)

-

Triethylamine (2.0 equiv)

-

Anhydrous acetone

Procedure:

-

To a solution of the carboxylic acid and cyanuric chloride in anhydrous acetone at room temperature, add triethylamine.

-

Stir the mixture for 3 hours.

-

Add the amine to the reaction mixture and continue stirring for an additional 2 hours.

-

Filter off the precipitated triazine by-product.

-

Remove the acetone under reduced pressure.

-

Work up the residue by extraction with an appropriate organic solvent and washing with aqueous acid and brine.

One-Pot, One-Step Peptide Coupling using CDMT

Materials:

-

N-protected amino acid (1.1 equiv)

-

Amino acid ester hydrochloride (1.0 equiv)

-

CDMT (1.2 equiv)

-

N-methylmorpholine (NMM) (3.6 equiv)

-

Ethyl acetate

Procedure:

-

Charge the N-protected amino acid, amino acid ester hydrochloride, and CDMT to a reaction vessel.

-

Add ethyl acetate to the mixture of solids.

-

While stirring, add NMM over approximately 1 minute.

-

Stir the resulting slurry for 1-2 hours at room temperature.

-

Work up the reaction mixture by washing with 1N HCl, water, and brine.[2]

Amide Synthesis in a Protic Solvent using DMTMM

Materials:

-

Carboxylic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

DMTMM (1.1 equiv)

-

Methanol

Procedure:

-

To a solution of the carboxylic acid and amine in methanol, add DMTMM.

-

Stir the mixture at room temperature for 1 hour.

-

Remove the solvent under reduced pressure.

-

Add a saturated aqueous solution of sodium bicarbonate to the residue and stir for 10 minutes.

-

Extract the mixture with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with water, 1 M hydrochloric acid, water, and brine.

-

Dry the organic layer over a drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

Visualizing the Process: Diagrams and Logical Flow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the reaction mechanism and the historical development of triazine-based coupling reagents.

Conclusion

From the foundational work with cyanuric chloride to the development of highly efficient and water-tolerant reagents like DMTMM and its salts, triazine-based coupling reagents have carved out an indispensable niche in the synthetic chemist's toolbox. Their ease of use, mild reaction conditions, and, in the case of later generations, excellent control over racemization, make them a compelling choice for the synthesis of complex molecules, particularly in the demanding field of drug discovery and development. As the quest for more efficient, sustainable, and atom-economical synthetic methods continues, the legacy and ongoing evolution of triazine-based coupling reagents are sure to play a vital role.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether as coupling reagent for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one: A Versatile Building Block for Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one, a key heterocyclic compound, has emerged as a versatile and valuable building block in modern organic synthesis. Its unique structural features, including the electron-deficient triazine core and the reactive methoxy groups, allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, chemical properties, and its application in the construction of complex molecular architectures, particularly those with biological significance. The strategic use of this building block has led to the development of novel compounds with potential applications in medicinal chemistry, including as inhibitors of enzymes such as Monoamine Oxidase (MAO) and Topoisomerase IIα.

Chemical Properties and Spectroscopic Data

This compound is a white to off-white solid with the chemical formula C₅H₇N₃O₃ and a molecular weight of 157.13 g/mol .[1][2] It is sparingly soluble in water but shows better solubility in organic solvents like dimethyl sulfoxide (DMSO).

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O₃ | [1] |

| Molecular Weight | 157.13 g/mol | [1][2] |

| CAS Number | 1075-59-8 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 222-225 °C | |

| ¹H NMR (DMSO-d₆) | δ 12.42 (br s, 1H), 3.86 (s, 6H) | [3] |

| ¹³C NMR (DMSO-d₆) | δ 168.1, 157.3, 55.2 | [3] |

Synthesis of the Core Building Block

The most common and efficient method for the synthesis of this compound involves the controlled hydrolysis of 2,4,6-trimethoxy-1,3,5-triazine. An alternative pathway starts from the more readily available cyanuric chloride, which is first converted to 2-chloro-4,6-dimethoxy-1,3,5-triazine.

Method 1: Hydrolysis of 2,4,6-Trimethoxy-1,3,5-triazine

This method provides a high yield of the desired product through a straightforward hydrolysis reaction.

dot

Caption: Synthesis of this compound.

Experimental Protocol:

A mixture of 2,4,6-trimethoxy-1,3,5-triazine (34 g, 0.2 mol) and potassium hydroxide (14 g, 0.25 mol) in methanol (150 ml) is heated to boiling for 20 hours.[3] After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in water (50 ml) and the mixture is acidified to a pH of approximately 6 with acetic acid at a temperature below 15°C. The resulting precipitate is collected by filtration, washed with water (2 x 35 ml), and dried at room temperature to afford this compound as a colorless crystalline solid (27 g, 87% yield).[3]

Method 2: From Cyanuric Chloride

This two-step synthesis starts with the sequential substitution of the chlorine atoms of cyanuric chloride.

dot

Caption: Synthesis from cyanuric chloride.

Experimental Protocol:

-

Step 1: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: To a solution of cyanuric chloride (36.9 kg) in N,N-dimethylformamide (500 kg), solid sodium methoxide (24.5 kg) is added while maintaining the temperature between 5-10°C.[4][5] The reaction mixture is stirred at room temperature for 2 hours and then refluxed for 2.5 hours. After completion, the crude product is obtained and can be purified by recrystallization from heptane, yielding the product with a purity of up to 99.5% and a yield of up to 91%.[4][5]

-

Step 2: Hydrolysis to this compound: The intermediate, 2-chloro-4,6-dimethoxy-1,3,5-triazine, can then be hydrolyzed to the final product under basic conditions, similar to the procedure described in Method 1, though specific conditions may require optimization.

Applications in Synthesis

The utility of this compound as a building block is primarily demonstrated in its reactions with nucleophiles, leading to the formation of a wide array of substituted triazines. The reactivity of the related 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is also informative, as it highlights the electrophilic nature of the triazine carbon atom.

Synthesis of Amino Acid Derivatives

A significant application of the 4,6-dimethoxy-1,3,5-triazinyl scaffold is in the synthesis of amino acid derivatives, which have shown potential as bioactive molecules, including as Monoamine Oxidase (MAO) inhibitors.[6]

dot

Caption: Synthesis of triazinyl amino acid derivatives.

Experimental Protocol for the Synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives:

A solution of 2-chloro-4,6-dimethoxy triazine (0.88 g, 5 mmol) and triethylamine (1.04 mL, 7.5 mmol) in dioxane is stirred at room temperature until a white suspension of 4,6-dimethoxy-1,3,5-triazin-2-yl triethyl ammonium chloride is formed.[6] To this suspension, a solution of an α-amino acid (5 mmol) and triethylamine (1.04 mL, 7.5 mmol) in a 1:1 mixture of dioxane and water (6 mL) is added, resulting in a clear mixture. The reaction is stirred overnight and then neutralized with 1N HCl to precipitate the product, which is then collected by filtration and dried.[6]

Table of Synthesized (4,6-Dimethoxy-1,3,5-triazin-2-yl) Amino Acid Derivatives and Yields:

| Amino Acid | Product | Yield (%) | Melting Point (°C) | Reference |

| Glycine | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)acetic acid | 83.4 | 180-181 | [6] |

| L-Alanine | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)propanoic acid | 66.6 | 98-102 | [6] |

| L-Valine | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid | 61.4 | 146-188 | [6] |

| L-Phenylalanine | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-phenylpropanoic acid | 64.1 | 153-155 | [6] |

| L-Leucine | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid | 67.4 | 102-103 | [6] |

| L-Isoleucine | 2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylpentanoic acid | 72.5 | 118-119 | [6] |

Role in Peptide Synthesis

The 4,6-dimethoxy-1,3,5-triazinyl moiety is a key component of several coupling reagents used in peptide synthesis. While this compound itself is not the direct coupling agent, its derivatives, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), are widely employed to activate carboxylic acids for amide bond formation. These reagents offer high coupling efficiency and low racemization levels.[7][8]

Biological Context and Signaling Pathways

Derivatives of this compound have been investigated for their potential to modulate the activity of key biological targets, offering therapeutic possibilities.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs increases the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders.

dot

Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.

Topoisomerase IIα Inhibition

DNA topoisomerase IIα is an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA segment. Inhibition of this enzyme can lead to the accumulation of DNA damage and trigger apoptosis in cancer cells, making it a valuable target for anticancer therapies.

dot

Caption: Mechanism of Topoisomerase IIα Inhibition.

Conclusion

This compound is a highly valuable and versatile building block in synthetic organic chemistry. Its straightforward synthesis and the reactivity of the triazine core allow for the efficient construction of a wide range of functionalized molecules. The successful application of this scaffold in the development of potential enzyme inhibitors highlights its importance in medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate its broader use in the scientific community and to inspire the design and synthesis of novel compounds with significant biological activities.

References

- 1. This compound | C5H7N3O3 | CID 14099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1075-59-8 [sigmaaldrich.com]

- 3. 4,6-dimethoxy-1H-1,3,5-triazin-2-one synthesis - chemicalbook [chemicalbook.com]

- 4. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]

- 6. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether as coupling reagent for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one Derivatives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and the prevention of racemization. Among the arsenal of available reagents, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a derivative of 4,6-dimethoxy-1,3,5-triazin-2(1H)-one, has emerged as a powerful and versatile tool.[1][2] DMTMM is a triazine-based coupling reagent that offers several advantages, including high efficiency, low racemization, and the ability to be used in both organic and aqueous solvent systems.[3][4] This makes it particularly valuable for the synthesis of complex peptides and for the conjugation of peptides to biomolecules.[5] These application notes provide a comprehensive overview of the use of DMTMM in peptide synthesis, including detailed protocols, quantitative performance data, and diagrams of the reaction mechanism and experimental workflows.

Mechanism of Action

DMTMM facilitates the formation of an amide bond by activating the carboxylic acid group of an N-protected amino acid. The reaction proceeds through the formation of a highly reactive O-triazinyl active ester. This intermediate is then susceptible to nucleophilic attack by the free amino group of another amino acid or peptide, leading to the formation of the desired peptide bond and the release of 4,6-dimethoxy-1,3,5-triazin-2-ol as a water-soluble byproduct.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. nbinno.com [nbinno.com]

- 5. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amide Bond Formation Using DMTMM

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a highly efficient, water-soluble condensing reagent for the formation of amide bonds from carboxylic acids and amines.[1][2][3][4] Its utility is particularly notable in peptide synthesis, bioconjugation, and the synthesis of complex organic molecules, including pharmaceuticals.[2][3][5] DMTMM offers several advantages over traditional coupling reagents, such as carbodiimides (e.g., EDC, DCC), including operational simplicity, mild reaction conditions, high yields, low racemization of chiral centers, and compatibility with aqueous and alcoholic solvents.[2][5][6][7] This application note provides a detailed protocol for amide bond formation using DMTMM, along with quantitative data and a mechanistic overview.

Mechanism of Action

The mechanism of DMTMM-mediated amide bond formation involves a two-step process. First, the carboxylic acid reacts with DMTMM to form a highly reactive O-acylisourea intermediate (an active ester).[1][2] This is followed by a nucleophilic attack from the amine on the activated carbonyl group, leading to the formation of the amide bond and the release of 4,6-dimethoxy-1,3,5-triazin-2-ol and N-methylmorpholine as water-soluble byproducts, which simplifies purification.[1][4]

Quantitative Data Summary